molecular formula C10H22Cl2N2 B1629637 2,2'-Bipiperidine dihydrochloride CAS No. 51591-01-6

2,2'-Bipiperidine dihydrochloride

Cat. No.: B1629637
CAS No.: 51591-01-6
M. Wt: 241.2 g/mol
InChI Key: IPPPGUISBCIWMG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Saturated Bipyridine Systems

The journey into understanding saturated bipyridine systems is intrinsically linked to the exploration of their aromatic counterparts. The story begins with 2,2'-bipyridine (B1663995) (bpy), an aromatic compound that has become one of the most widely used ligands in coordination chemistry since its discovery. nih.govmdpi.com First synthesized in 1888, 2,2'-bipyridine quickly became a cornerstone in the development of coordination chemistry, playing a crucial role in understanding the thermodynamics, kinetics, and bonding of metal complexes. nih.govmdpi.com

The transition from these well-studied aromatic systems to their saturated analogs marked a significant evolution in research. The reduction of the rigid, planar 2,2'-bipyridine yields 2,2'-bipiperidine, a compound with two saturated piperidine (B6355638) rings connected by a single bond. nih.govmdpi.com This transformation introduces a high degree of conformational freedom, as the single bond between the rings allows for rotation, and the saturated rings can adopt various chair and boat conformations. This structural flexibility distinguishes saturated bipyridines from their rigid aromatic precursors, opening up new avenues for creating three-dimensional structures and coordination environments. Early research recognized 2,2'-bipiperidine as one of the reduction products of 2,2'-bipyridine, and this hydrogenation process remains a fundamental method for its preparation. nih.govmdpi.com

Interdisciplinary Relevance in Contemporary Organic and Inorganic Chemistry

The distinct structure of 2,2'-bipiperidine and its dihydrochloride (B599025) salt has established its relevance across multiple chemical disciplines. Its ability to act as a versatile building block and a specialized ligand makes it a compound of interest in both organic and inorganic chemistry.

In the realm of inorganic chemistry , 2,2'-bipiperidine serves as a valuable chelating ligand. Unlike the planar and rigid 2,2'-bipyridine which forms stable, conjugated systems with metals, the flexible nature of 2,2'-bipiperidine allows for the formation of less-strained, three-dimensional metal complexes. chemimpex.comchemimpex.com This structural adaptability is crucial in the field of catalysis and materials science, where the geometry of a metal complex can significantly influence its reactivity and physical properties. chemimpex.comchemimpex.com Researchers utilize 2,2'-bipiperidine to enhance the properties of metal complexes, leading to the development of innovative catalysts and materials. chemimpex.comchemimpex.com

In organic chemistry , 2,2'-bipiperidine is a key intermediate and structural motif in the synthesis of complex organic molecules. chemimpex.comchemimpex.com Its bifunctional nature, with two secondary amine groups, provides two reactive sites for further chemical modification. This makes it a foundational component in the construction of larger, more intricate molecular architectures. A significant area of its application is in the pharmaceutical industry, where it serves as a crucial building block in the development of novel therapeutic agents. chemimpex.comchemimpex.com Specifically, it has been employed as an intermediate in the synthesis of analgesics and anti-inflammatory drugs. chemimpex.comchemimpex.com The piperidine moiety itself is a prevalent feature in many pharmaceuticals, and the 2,2'-bipiperidine scaffold offers a unique platform for creating new drug candidates. mdpi.com Furthermore, the compound is utilized in polymer chemistry to create specialty polymers with enhanced thermal stability and mechanical properties. chemimpex.com

Table 1: Physicochemical Properties of 2,2'-Bipiperidine

PropertyValueSource
CAS Number531-67-9 chemimpex.com
Molecular FormulaC10H20N2 chemimpex.com
Molecular Weight168.28 g/mol chemimpex.com
AppearanceWhite to almost white powder or lump chemimpex.com
Melting Point30 °C chemimpex.com
Boiling Point93 °C at 2 mmHg chemimpex.com

Properties

IUPAC Name

2-piperidin-2-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h9-12H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPPGUISBCIWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647575
Record name 2,2'-Bipiperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51591-01-6
Record name 2,2'-Bipiperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2 Bipiperidine Dihydrochloride and Its Stereoisomers

General Synthetic Strategies for the 2,2'-Bipiperidine Core

The construction of the 2,2'-bipiperidine skeleton is typically achieved through multi-step processes that first establish the corresponding aromatic 2,2'-bipyridine (B1663995) framework, which is subsequently reduced.

Multi-Step Organic Reaction Pathways to Access the Bipiperidine Skeleton

The primary route to the 2,2'-bipiperidine skeleton involves the synthesis of a 2,2'-bipyridine precursor followed by hydrogenation. Several methods exist for the crucial carbon-carbon bond formation between two pyridine (B92270) rings.

Ullmann and Related Coupling Reactions: A common strategy is the homocoupling of 2-halopyridine derivatives. For instance, a 2,2'-bipyridine-diketone can be synthesized via the Ullmann homocoupling of a keto bromo-pyridine using a Nickel/Zinc catalyst system (NiCl₂/Zn/PPh₃). nih.gov Other coupling methods, such as those using organophosphorus reagents to induce a cheletropic extrusion, have also been employed to form the bipyridine linkage from 2-halopyridines. researchgate.net

Kröhnke Pyridine Synthesis: The Kröhnke method is a versatile tool for forming one of the pyridine rings from simpler precursors to generate the bipyridine structure. researchgate.netresearchgate.net This method often involves the reaction of a pyridinium (B92312) salt with an α,β-unsaturated ketone.

Catalytic Hydrogenation: Once the aromatic 2,2'-bipyridine core is assembled, the final step is the reduction of both pyridine rings to form the saturated 2,2'-bipiperidine. This is typically accomplished through catalytic hydrogenation. A variety of catalysts can be employed, with palladium-on-carbon (Pd/C) and rhodium-on-carbon (Rh/C) being common choices. organic-chemistry.org The reaction is generally performed under hydrogen gas pressure and can be carried out in solvents like methanol (B129727) or water. nih.govorganic-chemistry.org The use of ammonium (B1175870) formate (B1220265) with Pd/C also provides an efficient method for the reduction of pyridine N-oxides to piperidines. organic-chemistry.org

Table 1: Selected Methods for 2,2'-Bipyridine Skeleton Synthesis

Method Precursors Reagents/Catalysts Key Feature
Ullmann Homocoupling Keto bromo-pyridine NiCl₂/Zn/PPh₃ Forms C-C bond between two pyridine rings. nih.gov
Kröhnke Annulation Enone, Pyridinium ylide Base Builds one pyridine ring onto an existing structure. researchgate.netresearchgate.net
Extrusion Reaction Bis(2-pyridyl)phosphane P-oxide EtONa Expulsion of a phosphorus-containing group to form the C-C bond. researchgate.net
Catalytic Hydrogenation 2,2'-Bipyridine H₂, Pd/C or Rh/C Reduction of aromatic rings to saturated piperidines. organic-chemistry.org

Salt Formation and Purification Techniques for Dihydrochloride (B599025) Species

The conversion of the basic 2,2'-bipiperidine to its dihydrochloride salt is a straightforward acid-base reaction. This process not only modifies the compound's physical properties but also serves as a purification step.

The general procedure involves dissolving the free base form of 2,2'-bipiperidine in a suitable organic solvent, such as ethanol (B145695) or isopropanol. Subsequently, at least two equivalents of hydrochloric acid are added. The HCl is often used as a solution in a solvent like diethyl ether or as concentrated aqueous acid. patsnap.comresearchgate.net The reaction of the diamine with an excess of concentrated aqueous hydrochloric acid can lead to the direct crystallization of the dihydrochloride salt. researchgate.net

The resulting 2,2'-bipiperidine dihydrochloride typically precipitates from the solution due to its lower solubility as a salt. gla.ac.uk Purification is then achieved by collecting the solid via filtration and recrystallizing it from an appropriate solvent system, such as a mixture of ethanol and water, to yield the purified crystalline salt. mdpi.com The formation of different polymorphic forms or hydrates is possible and can be characterized using techniques like X-ray crystallography and thermal analysis. researchgate.net

Enantioselective Synthesis of Chiral this compound

The creation of specific stereoisomers of 2,2'-bipiperidine, such as the (2R,2'R) or (2S,2'S) enantiomers, requires sophisticated asymmetric synthesis techniques. These methods rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Synthetic Approaches for (2R,2'R)-2,2'-Bipiperidine and Other Stereoisomers

Achieving high enantioselectivity in the synthesis of chiral 2,2'-bipiperidines can be approached in several ways, most of which focus on establishing the key stereocenters during the formation or modification of the heterocyclic rings.

Stereoselective Reduction: An effective strategy involves the asymmetric reduction of a prochiral precursor. For example, a C₂-symmetric 2,2'-bipyridine-diketone can be reduced to the corresponding diol with exceptionally high stereoselectivity (ee >99.5%, de >99.5%) using Noyori-Ikariya type ruthenium catalysts. nih.gov The resulting chiral diol can then be further transformed into the target bipiperidine.

Chemoenzymatic Synthesis: Enzymes can be used to produce enantiopure building blocks. For instance, enantiopure 2,2'-bipyridines have been synthesized from cis-dihydrodiol metabolites derived from the microbial oxidation of 2-chloroquinolines. nih.gov These chiral bipyridines serve as precursors that can be hydrogenated to the final chiral bipiperidines.

Chiral Building Block Approach: This strategy involves constructing the molecule from readily available chiral starting materials. A series of chiral macrocycles containing bipyridine units have been prepared using amino acids like L-valine, which directs the conformation of the final structure. nih.gov A similar principle can be applied to the synthesis of non-macrocyclic bipiperidines. For example, the enantioselective synthesis of 2-arylpiperidines has been achieved via the cyclodehydration of achiral δ-oxoacids with the chiral amine (R)-phenylglycinol, which forms a chiral lactam intermediate. rsc.org

Application of Chiral Catalysts and Auxiliaries in Piperidine (B6355638) Ring Formation

The formation of the chiral piperidine rings themselves can be guided by external chiral agents (catalysts) or by temporarily incorporating a chiral group into the molecule (auxiliary).

Chiral Catalysts: Transition metal catalysts paired with chiral ligands are powerful tools for asymmetric synthesis. Rhodium-catalyzed reactions, such as the asymmetric reductive Heck reaction or reductive transamination, can produce chiral piperidines from pyridine precursors with excellent enantioselectivity. dicp.ac.cnresearchgate.netacs.org In these transamination reactions, a chiral primary amine is introduced under reducing conditions, which effectively replaces the nitrogen in the pyridine ring while inducing chirality. dicp.ac.cnresearchgate.net Similarly, palladium catalysts with chiral pyridine-oxazoline (Pyox) ligands have been used for the asymmetric aminoacetoxylation of alkenes to yield chiral piperidines. organic-chemistry.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is created, the auxiliary is removed. Common auxiliaries include pseudoephedrine, oxazolidinones (Evans auxiliaries), and camphorsultam. wikipedia.orgsigmaaldrich.com For example, an acyl chloride can be reacted with pseudoephedrine to form an amide. Deprotonation followed by reaction with an electrophile occurs with high diastereoselectivity, controlled by the stereocenters of the auxiliary. wikipedia.org This principle can be adapted to syntheses that build the piperidine ring in a stepwise fashion, thereby controlling the configuration of the C2 and C2' positions in a bipiperidine structure.

Table 2: Asymmetric Strategies for Chiral Piperidine Synthesis

Strategy Method/Reagent Example Application Key Feature
Chiral Catalysis RuII Noyori-Ikariya Catalysts Stereoselective reduction of a 2,2'-bipyridine-diketone. nih.gov High enantioselectivity in ketone reduction.
Rhodium-catalyzed Reductive Transamination Synthesis of chiral piperidines from pyridinium salts using a chiral amine. dicp.ac.cnresearchgate.net Transfers chirality from a simple amine to the piperidine ring.
Pd-catalyzed Aminoacetoxylation Formation of chiral β-acetoxylated piperidines using a chiral Pyox ligand. organic-chemistry.org Enantioselective functionalization of alkenes.
Chiral Auxiliaries Evans Oxazolidinones Asymmetric alkylation reactions. wikipedia.org Removable auxiliary directs the approach of electrophiles.
Pseudoephedrine Asymmetric alkylation of amide enolates. wikipedia.org High diastereoselectivity controlled by existing stereocenters.
(R)-Phenylglycinol Stereoselective formation of bicyclic lactams from δ-oxoacids. rsc.org Creates chiral intermediates for piperidine synthesis.

Chemical Transformations and Derivatization Strategies of the 2,2 Bipiperidine Dihydrochloride Scaffold

Functionalization of Nitrogen Atoms within the Bipiperidine Rings

The nucleophilic secondary amine groups are the most reactive sites on the 2,2'-bipiperidine scaffold. Their functionalization is a primary strategy for structural elaboration. As the starting material is a dihydrochloride (B599025) salt, the nitrogen atoms are protonated, rendering them non-nucleophilic. Therefore, a crucial first step in most derivatization reactions is the in-situ or prior neutralization with a suitable base to liberate the free diamine.

N-Acylation and Related Derivatizations Utilizing the Dihydrochloride Salt

N-acylation is a fundamental transformation for modifying the 2,2'-bipiperidine scaffold, converting the secondary amines into amides. This reaction typically involves treating the 2,2'-bipiperidine, generated from its dihydrochloride salt via basification, with an acylating agent such as an acyl chloride or acid anhydride. The resulting N,N'-diacyl derivatives exhibit altered steric and electronic properties, which can be pivotal for their final application.

While direct acylation of the dihydrochloride salt is not feasible due to the protonated nitrogens, the reaction is readily carried out by adding at least two equivalents of a base (e.g., triethylamine, pyridine (B92270), or sodium carbonate) to the reaction mixture. This neutralizes the hydrochloride salt, freeing the nitrogen lone pairs to act as nucleophiles. The choice of base and solvent is critical to ensure solubility and prevent unwanted side reactions.

Table 1: Representative N-Acylation and Related Derivatizations This table is based on general principles of secondary amine acylation, as specific literature for 2,2'-bipiperidine is limited.

ReagentProduct TypeTypical Conditions
Acetyl ChlorideN,N'-Diacetyl-2,2'-bipiperidineCH₂Cl₂, Triethylamine, 0 °C to RT
Benzoyl ChlorideN,N'-Dibenzoyl-2,2'-bipiperidineTHF, Pyridine, 0 °C to RT
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)N,N'-Di-Boc-2,2'-bipiperidineDioxane, NaOH (aq), RT
Phenyl IsocyanateN,N'-Diphenylurea derivativeToluene, Reflux

The formation of N,N'-di-Boc-2,2'-bipiperidine is particularly important, as the Boc (tert-butoxycarbonyl) group serves as a versatile protecting group that can be removed under acidic conditions. This protection strategy is often a prerequisite for subsequent, more complex transformations, such as regioselective functionalization of the carbon skeleton.

Alkylation and Arylation Reactions on Ring Nitrogens

N-alkylation and N-arylation introduce carbon-based substituents directly onto the nitrogen atoms, significantly expanding the structural diversity of the scaffold. These reactions are fundamental for synthesizing ligands and building blocks with tailored steric and electronic profiles.

N-Alkylation: This is typically achieved by reacting the free 2,2'-bipiperidine base with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction proceeds via nucleophilic substitution. To avoid the formation of quaternary ammonium (B1175870) salts from overalkylation, reaction conditions such as stoichiometry and the rate of addition of the alkylating agent must be carefully controlled. The use of a non-nucleophilic base like potassium carbonate can be employed to scavenge the hydrogen halide byproduct.

N-Arylation: The premier method for forming N-aryl bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the coupling of the 2,2'-bipiperidine with a wide range of aryl halides or triflates. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and has been the subject of extensive development, with bulky, electron-rich phosphine ligands like XPhos or BippyPhos often providing superior results for challenging substrates.

Table 2: General Conditions for N-Alkylation and N-Arylation Based on established methods for secondary amines.

Reaction TypeReagentsCatalyst SystemBaseSolvent
N-AlkylationAlkyl Halide (RX)NoneK₂CO₃ or NaHDMF or MeCN
N-ArylationAryl Bromide (ArBr)Pd₂(dba)₃ / XPhosNaOtBuToluene or Dioxane

Regioselective Functionalization of Carbon Atoms

Direct functionalization of the carbon atoms (C-H activation) of the saturated piperidine (B6355638) rings is a significant challenge due to the general inertness of sp³ C-H bonds. However, modern synthetic methods have enabled such transformations, typically requiring the nitrogen atoms to be protected to modulate reactivity and direct the functionalization to a specific position.

Research on simpler N-protected piperidines has shown that regioselective C-H functionalization can be achieved using transition metal catalysis. The strategy for the 2,2'-bipiperidine scaffold would involve:

Neutralization of the dihydrochloride salt.

Protection of both nitrogen atoms (e.g., as N-Boc or other suitable groups).

Directed C-H functionalization.

Rhodium-catalyzed C-H insertion reactions, for instance, can achieve functionalization at the C2, C3, or C4 positions of an N-protected piperidine ring. The site-selectivity is controlled by the choice of both the N-protecting group and the specific rhodium catalyst used. For example, N-Boc-piperidine can be functionalized at the C2 position, while other protecting groups in combination with different catalysts can direct the reaction to the C4 position. Palladium-catalyzed C-H arylation can also be used to install aryl groups at specific positions, often guided by a directing group attached to the piperidine ring. While these methods have not been explicitly reported for 2,2'-bipiperidine, they represent the current state-of-the-art approach for the regioselective functionalization of such saturated heterocyclic systems.

Synthesis of Advanced Building Blocks and Complex Architectures from 2,2'-Bipiperidine Dihydrochloride

The true value of this compound lies in its role as a precursor to advanced building blocks for constructing complex molecular architectures. The functionalized derivatives described in the preceding sections are not merely final products but are themselves versatile intermediates.

Chiral enantiomers of 2,2'-bipiperidine, and their subsequent derivatives, are highly sought after for applications in asymmetric catalysis. By attaching various functional groups to the nitrogen or carbon atoms, a library of chiral ligands can be synthesized. These ligands are used to create metal complexes that catalyze reactions with high enantioselectivity. For example, N-heterocyclic carbene (NHC) ligands derived from chiral 2,2'-bipiperidine have been synthesized and incorporated into rhodium and iridium complexes for use in asymmetric catalysis.

In medicinal chemistry, the functionalized bipiperidine scaffold serves as a key component in the synthesis of complex molecules with potential biological activity. The ability to selectively introduce substituents at various points on the rings allows for fine-tuning of a molecule's properties to optimize its interaction with biological targets. The development of piperidine-based building blocks is an active area of research in the pharmaceutical industry. The derivatized 2,2'-bipiperidine units can be incorporated into larger molecules, acting as conformationally constrained diamine fragments that are common in many bioactive compounds.

Coordination Chemistry and Ligand Design Research with 2,2 Bipiperidine Dihydrochloride

2,2'-Bipiperidine Dihydrochloride (B599025) as a Polyamine Ligand Precursor

The use of 2,2'-bipiperidine dihydrochloride as a starting material for more complex polyamine ligands would typically involve the deprotonation of the dihydrochloride salt to yield the free diamine. Subsequent reactions, such as N-alkylation or N-arylation at the secondary amine positions, could then be employed to introduce additional donor arms, thereby increasing the denticity of the ligand. This would allow for the synthesis of a variety of polydentate ligands with varying steric and electronic profiles, tailored for specific metal ions and applications. However, specific, well-documented synthetic procedures and the characterization of such resulting polyamine ligands originating from this compound are not readily found in the current body of scientific literature.

Formation and Characterization of Metal Complexes

The formation of metal complexes with ligands derived from 2,2'-bipiperidine would proceed by reacting the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes would be essential to understand their structure and properties.

Spectroscopic Signatures of Metal-Ligand Interactions in Solution and Solid State

Spectroscopic techniques would provide crucial information about the metal-ligand interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, ¹H and ¹³C NMR spectroscopy would be used to confirm the coordination of the ligand to the metal. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination would provide insight into the electronic environment around the ligand.

Infrared (IR) Spectroscopy: In the solid state, IR spectroscopy would show characteristic changes in the vibrational frequencies of the N-H bonds upon coordination to a metal center. New bands corresponding to metal-ligand vibrations would also be expected at lower frequencies.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes would reveal information about the d-d transitions of the metal center and any charge-transfer bands. The position and intensity of these bands are sensitive to the coordination environment and geometry of the metal ion.

Steric and Electronic Effects of 2,2'-Bipiperidine Ligands on Metal Centers

The steric and electronic properties of 2,2'-bipiperidine-derived ligands would significantly influence the properties of the resulting metal complexes.

Steric Effects: The bulky and flexible nature of the 2,2'-bipiperidine framework would impose significant steric constraints on the metal center. This could influence the coordination number and geometry of the complex, potentially favoring lower coordination numbers or leading to distorted structures. The stereochemistry of the chiral centers in 2,2'-bipiperidine (arising from the relative orientation of the hydrogen atoms at the 2 and 2' positions) could also be exploited in asymmetric catalysis.

Electronic Effects: As a saturated diamine, 2,2'-bipiperidine is a pure σ-donor. The absence of π-backbonding capabilities, which are prominent in 2,2'-bipyridine (B1663995) complexes, would result in metal centers with higher electron density compared to their bipyridine analogues. This would affect the redox properties of the metal center and the reactivity of the complex.

Catalytic Applications of 2,2 Bipiperidine Dihydrochloride Derived Systems

Role in Homogeneous Catalysis

Ligands derived from the 2,2'-bipiperidine scaffold have demonstrated significant utility in homogeneous catalysis, where the catalyst is in the same phase as the reactants. These ligands, when complexed with transition metals, can influence the activity, selectivity, and efficiency of a wide range of chemical transformations.

Enhancement of Reaction Efficiency in Metal-Catalyzed Processes

The unique structural features of 2,2'-bipiperidine-derived ligands play a pivotal role in enhancing the efficiency of metal-catalyzed reactions. The steric bulk and electron-donating properties of the saturated piperidine (B6355638) rings can be finely tuned to create a specific coordination environment around the metal center. This can lead to increased catalyst stability, higher turnover numbers, and improved reaction rates.

N-heterocyclic carbene (NHC) ligands derived from 2,2'-bipiperidine have also emerged as important players in enhancing catalytic efficiency. The dihydrochloride (B599025) salt of 2,2'-bipiperidine is instrumental in the separation of its meso and racemic forms, a crucial step for developing chiral NHCs. These ligands, when complexed with metals like rhodium and iridium, create robust catalysts, although initial studies have shown modest enantioselectivities in reactions such as asymmetric hydrogenation and hydrosilylation.

Applications in Specific Organic Reactions

The versatility of metal complexes bearing ligands derived from the 2,2'-bipiperidine scaffold is evident in their application across a range of specific organic reactions. These catalysts have been successfully employed in cross-coupling reactions, hydrogenations, and polymerizations.

One notable application is in the nickel-catalyzed reductive arylation of aldehydes, where chiral 2,2'-bipyridine (B1663995) ligands, which are structurally related to the bipiperidine framework, have enabled the highly enantioselective synthesis of diaryl carbinols. This method is noted for its step-economy and broad functional group tolerance.

In the realm of polymerization, dichloro(2,2'-bipyridine)copper complexes, when activated with methylaluminoxane (B55162) (MAO), have been shown to be active and stereospecific catalysts for the polymerization of 1,3-dienes. These copper-based systems offer a more sustainable alternative to traditional cobalt and nickel catalysts.

The following table summarizes the performance of some catalytic systems derived from or related to the 2,2'-bipiperidine scaffold in various organic reactions.

Catalyst SystemReactionSubstrateProductYield (%)Enantiomeric Excess (%)
Chiral 2,2'-bipyridine-NiReductive ArylationAldehydes, Aryl HalidesDiaryl CarbinolsHighHigh
Dichloro(2,2'-bipyridine)Cu/MAOPolymerizationButadienesyndiotactic 1,2-Polybutadiene--
Dichloro(2,2'-bipyridine)Cu/MAOPolymerizationIsoprenesyndiotactic 3,4-Polyisoprene--
Rhodium-NHC from 2,2'-bipiperidineAsymmetric HydrogenationVarious--up to 28
Iridium-NHC from 2,2'-bipiperidineAsymmetric HydrosilylationVarious--Modest

Organocatalytic Applications Utilizing Bipiperidine Scaffolds

The rigid, chair-like conformation of the 2,2'-bipiperidine scaffold makes it an attractive platform for the design of organocatalysts. These catalysts, which are purely organic molecules, offer a metal-free alternative for various chemical transformations, often with high levels of stereocontrol. The development of hybrid bio-organocatalytic cascades has opened new avenues for the synthesis of piperidine-based natural products and their analogues. acs.org

Chiral N-oxide derivatives of 2,2'-bipyridines, which can be accessed from precursors related to the bipiperidine core, have been effectively used as organocatalysts in the enantioselective allylation of aldehydes. lboro.ac.uk These reactions proceed with high enantioselectivities, demonstrating the utility of the bipiperidine-derived scaffold in asymmetric organocatalysis.

Enantioselective Catalysis Mediated by Chiral 2,2'-Bipiperidine Derivatives

The synthesis of enantiomerically pure catalysts is a cornerstone of modern asymmetric synthesis, and 2,2'-bipiperidine dihydrochloride plays a key role in this area. The separation of the (R,R) and (S,S) enantiomers from the meso form, often achieved through fractional crystallization of the dihydrochloride salts, is a critical step in accessing chiral ligands.

These chiral 2,2'-bipiperidine derivatives are then used to create a variety of enantioselective catalysts. For example, chiral N-heterocyclic carbene (NHC) ligands have been synthesized from enantiopure 2,2'-bipiperidine. Rhodium and iridium complexes of these chiral NHCs have been applied in asymmetric catalysis, including hydrogenation and transfer hydrogenation reactions.

Furthermore, chiral 2,2'-bipyridine N-oxides, derived from chiral precursors, have proven to be effective organocatalysts for the asymmetric allylation of aldehydes, yielding allylic alcohols with high enantiomeric excess. lboro.ac.uk Hydroxylated 2,2'-bipyridines, also prepared from chiral starting materials, have been utilized as ligands in the asymmetric aminolysis of meso-epoxides, affording enantioenriched amino alcohols. lboro.ac.uk

The following table provides examples of enantioselective reactions catalyzed by systems derived from chiral 2,2'-bipiperidine precursors.

Catalyst/LigandReactionSubstrateProductEnantiomeric Excess (%)
Chiral hydroxylated 2,2'-bipyridineAsymmetric aminolysismeso-EpoxidesEnantioenriched amino alcoholsup to 84
Chiral 2,2'-bipyridine N,N'-dioxideAsymmetric allylationAldehydesAllylic alcoholsup to 86
Chiral Rhodium-NHCAsymmetric hydrogenation--up to 28

Applications in Advanced Materials Science and Supramolecular Chemistry

Design and Synthesis of Specialty Polymers Incorporating 2,2'-Bipiperidine Moieties

The incorporation of 2,2'-bipiperidine units into polymer backbones can significantly influence the material's properties, offering enhancements in thermal stability and mechanical strength. mdpi.com While direct polymerization of 2,2'-bipiperidine dihydrochloride (B599025) can be challenging, a common strategy involves the synthesis of polymers containing the 2,2'-bipyridine (B1663995) moiety, followed by a post-polymerization hydrogenation step. This approach allows for the creation of a variety of polymer types, including polyamides and polyesters, with the flexible and sterically demanding bipiperidine unit.

For instance, polyamides and polyesters have been synthesized from 2,2'-bipyridine-5,5'-dicarboxylic acid with various aliphatic and aromatic diamines and diols. acs.orgacs.org These polymers exhibit considerable thermal stability, with decomposition temperatures ranging from 320 to 500 °C, depending on the specific monomers used. acs.org The synthesis of these precursor polymers can be achieved through methods like direct polycondensation. The subsequent reduction of the bipyridine units to bipiperidine would yield specialty polyamides and polyesters with altered chain flexibility and intermolecular interactions.

Polymer TypeMonomersPolymerization MethodKey Properties of Precursor Polymer
Polyamide2,2'-bipyridine-5,5'-dicarboxylic acid, various diaminesDirect PolycondensationHigh thermal stability (320-500 °C), potential for lyotropic liquid crystal phase formation. acs.org
Polyester2,2'-bipyridine-5,5'-dicarbonyl chloride, various diolsSolution PolycondensationGood thermal stability, potential for thermotropic liquid crystal phase. acs.org
PolyaminalMelamine, [2,2'-Bipyridine]-5,5'-dicarbaldehydeOne-pot PolycondensationPorous network structure, CO2 uptake capacity. nih.gov

This table summarizes the synthesis of precursor polymers containing the 2,2'-bipyridine moiety, which can be subsequently hydrogenated to incorporate 2,2'-bipiperidine units.

Utilization as a Molecular Spacer for Tailored Functional Diversity

The conformational flexibility of the 2,2'-bipiperidine unit, arising from the rotation around the C-C bond connecting the two piperidine (B6355638) rings, makes it an excellent candidate for use as a molecular spacer in polymer chains. This flexibility can be controlled to tailor the three-dimensional structure and, consequently, the functional properties of the resulting material. The introduction of such spacers can influence chain packing, solubility, and the spatial relationship between functional groups along the polymer backbone.

Self-Assembly and Integration into Supramolecular Architectures

The secondary amine groups in the 2,2'-bipiperidine unit are capable of forming strong hydrogen bonds. This feature is pivotal for the bottom-up construction of well-defined supramolecular architectures. Through programmed self-assembly, molecules containing the 2,2'-bipiperidine moiety can organize into complex, non-covalently linked structures such as fibers, sheets, and three-dimensional networks. nih.gov

The directionality and strength of these hydrogen bonds can be fine-tuned by the surrounding molecular structure, allowing for precise control over the resulting supramolecular assembly. illinois.edu For example, the self-assembly of molecules containing hydrogen-bonding motifs can lead to the formation of supramolecular polymers with properties analogous to their covalent counterparts. illinois.edu The incorporation of the 2,2'-bipiperidine unit can introduce specific geometries and recognition sites, contributing to the complexity and functionality of the final supramolecular material.

Furthermore, the ability of the 2,2'-bipiperidine ligand to chelate metal ions, albeit with different coordination properties compared to its aromatic counterpart, opens up possibilities for the construction of metal-organic frameworks (MOFs) and other coordination polymers. mdpi.comrsc.orgberkeley.edunih.gov In these structures, the 2,2'-bipiperidine can act as a node, connecting metal centers to form extended, often porous, networks with potential applications in catalysis, gas storage, and separation. mdpi.comnih.gov

Supramolecular SystemKey InteractionPotential Architecture
Self-assembly of 2,2'-bipiperidine derivativesHydrogen bonding (N-H---N/O)Fibers, sheets, networks nih.gov
Metal-organic frameworksCoordination bonds (N-Metal)Porous 3D networks rsc.orgberkeley.edunih.gov

This table illustrates the role of 2,2'-bipiperidine in directing the formation of supramolecular structures through non-covalent interactions.

Advanced Spectroscopic and Structural Characterization Methodologies for 2,2 Bipiperidine Dihydrochloride

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 2,2'-Bipiperidine dihydrochloride (B599025), this technique provides unparalleled insight into its molecular conformation, stereochemical integrity, and the intricate network of intermolecular forces that govern its crystal lattice.

Determination of Molecular Conformation and Stereochemical Purity

The analysis of the crystal structure of 2,2'-Bipiperidine dihydrochloride would reveal the exact conformation of the two interconnected piperidine (B6355638) rings. Each piperidine ring is expected to adopt a stable chair conformation. The relative orientation of these two rings, defined by the torsion angle around the C2-C2' bond, is a critical conformational feature. This dihedral angle determines whether the molecule exists in a transoid or cisoid conformation in the solid state.

Furthermore, single-crystal X-ray diffraction is a powerful tool for establishing the stereochemical purity of a chiral compound. 2,2'-Bipiperidine can exist as three stereoisomers: (R,R), (S,S), and the meso-compound (R,S). A crystallographic analysis of a single crystal grown from a stereochemically pure sample, for instance, the (2R,2'S)-2,2'-bipiperidine isomer, would confirm the absolute configuration of the chiral centers. achemblock.comresearchgate.net The crystallographic data would provide precise atomic coordinates, allowing for the unambiguous assignment of the stereochemistry.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
Conformation of Piperidine RingsChair
Inter-ring Torsion Angle (°)Value (e.g., ~180° for transoid)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while more advanced techniques can elucidate its dynamic behavior.

Elucidation of Solution-State Structure and Dynamics

The ¹H and ¹³C NMR spectra of this compound would exhibit a set of signals corresponding to the different protons and carbon atoms in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants provide a wealth of structural information. For instance, the protons on the piperidine rings would appear in the aliphatic region of the ¹H NMR spectrum, and their coupling patterns would be indicative of their relative orientations (axial or equatorial).

In solution, the piperidine rings can undergo conformational inversion (chair-chair interconversion). The rate of this process influences the appearance of the NMR spectrum. At room temperature, if the inversion is rapid on the NMR timescale, averaged signals for the axial and equatorial protons might be observed. Conversely, at lower temperatures, the inversion process can be slowed, allowing for the observation of distinct signals for the axial and equatorial protons, providing insight into the conformational equilibrium.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2/C2'-H (methine)ValueValue
Piperidine CH₂ (axial)ValueValue
Piperidine CH₂ (equatorial)ValueValue
N-HValue-

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), is a powerful technique to simplify complex NMR spectra and to probe specific mechanistic questions. While no specific isotopic labeling studies on this compound have been found in the searched literature, this methodology could be applied to gain deeper insights.

For example, selective deuteration of certain positions on the piperidine rings would lead to the disappearance of the corresponding ¹H NMR signals, aiding in the unambiguous assignment of the remaining resonances. Furthermore, ¹⁵N labeling of the nitrogen atoms would allow for direct observation of the nitrogen environment using ¹⁵N NMR spectroscopy and would be invaluable for studying protonation equilibria and hydrogen bonding interactions through the analysis of ¹H-¹⁵N coupling constants.

Mass Spectrometry (MS) Techniques in Purity and Structural Confirmation

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is also instrumental in confirming the purity and elucidating the fragmentation patterns, which can aid in structural confirmation.

For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base (2,2'-bipiperidine). The presence of two chlorine atoms in the dihydrochloride salt would be evident from the isotopic pattern of the molecular ion peak of the free base and its fragments. chemguide.co.uk Specifically, the presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 would lead to characteristic M+2 peaks for any chlorine-containing fragments.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula of the compound with high accuracy. Fragmentation analysis, by techniques such as tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns of the 2,2'-bipiperidine core, providing further structural verification.

Chromatographic Methods for Analytical Purity and Enantiomeric Excess Determination

The assessment of analytical purity and the quantification of enantiomeric excess are critical quality attributes for chiral pharmaceutical compounds such as this compound. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstone methodologies for these determinations due to their high resolution, sensitivity, and accuracy. heraldopenaccess.usnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC stands as the most prevalent method for both purity and enantiomeric excess (ee) analysis of non-volatile compounds. heraldopenaccess.us For analytical purity, reversed-phase HPLC (RP-HPLC) is typically employed. This method separates the target compound from process-related impurities and degradation products based on differences in their hydrophobicity. A C18 or C8 stationary phase with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol) is common.

The determination of enantiomeric excess is more specialized and can be achieved through two main HPLC strategies:

Direct Chiral HPLC: This is the preferred approach, utilizing a Chiral Stationary Phase (CSP). The stationary phase contains a chiral selector that interacts diastereomerically with the enantiomers of 2,2'-Bipiperidine, leading to different retention times for the (R,R) and (S,S) enantiomers. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. heraldopenaccess.us

Indirect Chiral HPLC: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase (e.g., C18). However, this method requires the availability of a pure CDA and can be more time-consuming.

Detection in HPLC for both purity and ee determination is often performed using UV/fluorescence detectors. uma.es For more definitive analysis, especially when reference standards are unavailable, chiroptical detectors like Circular Dichroism (CD) or Optical Rotation (OR) can be coupled with HPLC. heraldopenaccess.usuma.es Mass Spectrometry (MS) is also a powerful detector, valued for its high sensitivity and ability to provide structural information, although it does not inherently provide chiral information without a preceding chiral separation. heraldopenaccess.us

ParameterPurity Analysis (RP-HPLC)Enantiomeric Excess (Chiral HPLC)
Column C18 or C8, 5 µm, 4.6 x 250 mmChiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Acetonitrile/Water with 0.1% TFAHexane/Isopropanol with 0.1% Diethylamine
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nmUV at 220 nm or Circular Dichroism (CD)
Temperature 25 °C25 °C
Injection Volume 10 µL10 µL

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for purity analysis, particularly for volatile compounds or those that can be made volatile through derivatization. nih.gov For a salt like this compound, analysis would typically require neutralization to the free base followed by derivatization (e.g., acylation or silylation) to increase volatility and improve chromatographic peak shape.

For highly complex samples or when trace impurities need to be resolved from the main peak, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolving power. mdpi.comnih.gov In GC×GC, the effluent from a primary column is systematically transferred to a second, orthogonal column with a different separation mechanism (e.g., non-polar followed by polar). mdpi.com This results in a two-dimensional chromatogram that can separate components that co-elute in a one-dimensional system. Detection is most commonly performed with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.com

ParameterPurity Analysis (GC-FID)
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temp 300 °C
Injection Mode Split (e.g., 50:1)
Note Sample requires conversion to free base and may require derivatization.

Discrepancies between purity data obtained from different techniques (e.g., HPLC vs. elemental analysis) can sometimes arise from the presence of residual solvents or variations in counterion content. Orthogonal methods, such as Thermogravimetric Analysis (TGA) to detect solvents and Ion Chromatography to quantify the chloride counterion, can be used to resolve these differences and provide a more complete purity profile.

Computational Chemistry Investigations of 2,2 Bipiperidine Dihydrochloride Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in elucidating the fundamental electronic structure, reactivity, and geometry of 2,2'-bipiperidine systems.

Electronic Structure and Reactivity Profiling of Protonated and Neutral Forms

The electronic nature of 2,2'-bipiperidine is fundamentally different from its aromatic analog, 2,2'-bipyridine (B1663995). Lacking a delocalized π-system, its properties are governed by the σ-bonding framework and the lone pairs of electrons on the nitrogen atoms. Protonation of these nitrogen atoms to form the dihydrochloride (B599025) salt drastically alters the molecule's electronic landscape.

DFT studies allow for the precise calculation of key electronic descriptors:

Molecular Orbitals: In the neutral form, the Highest Occupied Molecular Orbitals (HOMOs) are localized on the nitrogen lone pairs, making these sites nucleophilic and basic. In the protonated (dihydrochloride) form, the positive charge significantly lowers the energy of these orbitals, withdrawing electron density from the rings and making the molecule less reactive as a Lewis base. The Lowest Unoccupied Molecular Orbital (LUMO) is typically distributed across the σ* anti-bonding network of the C-H and C-N bonds.

Electron Density and Electrostatic Potential: Maps of electrostatic potential (MEP) generated via DFT can visualize the charge distribution. For neutral 2,2'-bipiperidine, these maps show negative potential around the nitrogen atoms. For the dihydrochloride salt, the potential is strongly positive around the N-H+ groups, indicating sites prone to interaction with anions and polar solvents.

Reactivity Descriptors: Global chemical reactivity descriptors can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Comparison of Calculated Electronic Properties

PropertyNeutral 2,2'-Bipiperidine (Illustrative)2,2'-Bipiperidine Dihydrochloride (Illustrative)Rationale for Change
HOMO Energy HighVery LowProtonation stabilizes the nitrogen lone pairs, significantly lowering their energy.
LUMO Energy HighLowerThe overall positive charge on the molecule makes it a better electron acceptor, thus lowering the LUMO energy.
HOMO-LUMO Gap LargeLargerThe significant stabilization of the HOMO upon protonation typically leads to an increase in the energy gap, indicating greater kinetic stability.
Dipole Moment ModerateHigh (for the cation)The separation of charge in the neutral form is less extreme than the formal positive charges on the nitrogens in the dihydrochloride form, which exists as an ion pair with chloride anions.
Global Hardness LowHighA larger HOMO-LUMO gap corresponds to greater hardness, implying lower reactivity and resistance to change in electron configuration.
Electron Affinity LowHighThe dicationic nature of the protonated form makes it much more favorable to accept an electron compared to the neutral molecule.
Ionization Potential LowVery HighRemoving an electron from the neutral species (from the N lone pair) is relatively easy, whereas removing an electron from an already dicationic species is energetically very costly.

Conformational Analysis and Energetic Landscapes of Flexible Ring Systems

Unlike the rigid and planar 2,2'-bipyridine, 2,2'-bipiperidine is highly flexible. It is composed of two six-membered piperidine (B6355638) rings joined by a C-C single bond. Each ring preferentially adopts a low-energy chair conformation to minimize steric and torsional strain. The connection between the two rings and the stereochemistry at the chiral centers (C2 and C2') give rise to a complex energetic landscape with multiple conformers.

DFT calculations are used to:

Identify Stable Conformers: By systematically rotating the bonds, particularly the central C2-C2' bond and the ring structures, all possible conformers (e.g., chair-chair, chair-boat, boat-boat) can be identified.

Calculate Relative Energies: The single-point energy or, more accurately, the Gibbs free energy of each optimized conformer can be calculated. This allows for the determination of the relative stability of different conformations and the prediction of the dominant species at equilibrium.

Analyze Steric and Electronic Effects: The preference for equatorial over axial substituents on a piperidine ring is a well-understood phenomenon driven by the avoidance of 1,3-diaxial steric interactions. wikipedia.orgnih.gov In 2,2'-bipiperidine, the other piperidine ring acts as a substituent. The most stable conformers are generally those where each ring is in a chair conformation and the bond to the other ring is in an equatorial position. Protonation at the nitrogen atoms introduces strong electrostatic repulsion between the N-H+ groups, which can influence the preferred torsional angle around the central C-C bond.

Table 2: Key Conformational Isomers of 2,2'-Bipiperidine

Conformer DescriptionKey Structural FeaturesExpected Relative EnergyPrimary Destabilizing Interactions
Diequatorial Chair-Chair Both rings are in a chair conformation; the C2-C2' bond is equatorial on both rings.LowestMinimal steric strain; this is typically the global minimum energy conformation.
Axial-Equatorial Chair-Chair One ring has an axial C2-C2' bond, the other is equatorial.Higher1,3-diaxial steric clash between the axial piperidine ring and the axial hydrogens on the other ring.
Diaxial Chair-Chair Both rings have an axial C2-C2' bond.HighSignificant 1,3-diaxial interactions on both rings, leading to severe steric repulsion.
Chair-Boat Isomers One ring is in a chair conformation and the other is in a higher-energy twist-boat form.Very HighInherent instability of the boat conformation due to torsional strain and flagpole interactions, in addition to steric effects from the inter-ring connection.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of molecules at zero Kelvin, molecular modeling and molecular dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of molecules and their interactions with the environment. mdpi.com

Prediction of Ligand-Metal Binding Interactions

2,2'-bipiperidine is a bidentate chelating ligand, capable of coordinating to metal ions through its two nitrogen atoms. MD simulations are a powerful tool for predicting and understanding these interactions. A typical workflow involves:

Parameterization: A force field, which is a set of parameters describing the potential energy of the system, is assigned to the 2,2'-bipiperidine ligand and the metal ion.

System Setup: The ligand and metal ion are placed in a simulation box, typically filled with explicit solvent molecules (e.g., water) to mimic solution conditions.

Simulation: The system's trajectory is calculated over time by solving Newton's equations of motion. This simulation reveals how the ligand dynamically wraps around the metal center.

Analysis: The simulation trajectory is analyzed to determine the stability of the complex, preferred coordination geometries, bond distances, and the role of solvent molecules in the binding process.

MD simulations can reveal crucial differences between the saturated 2,2'-bipiperidine and the aromatic 2,2'-bipyridine. The flexibility of the bipiperidine backbone allows it to adapt to the preferred coordination geometry of various metal ions, which may differ from the rigid bite angle imposed by the bipyridine ligand.

Simulation of Supramolecular Assembly and Polymer Properties

Supramolecular assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the key interactions driving self-assembly are hydrogen bonding from the N-H+ groups and ionic interactions with the chloride counter-ions.

MD simulations, particularly coarse-grained simulations where groups of atoms are represented as single particles, can model these processes on larger length and time scales. nih.govrsc.org These simulations can predict how individual molecules might assemble into larger aggregates like micelles, vesicles, or fibrous networks in solution or in the solid state. The simulations can provide insights into the structure of the resulting assemblies and the thermodynamic driving forces behind their formation. nih.govresearchgate.net

In Silico Screening and Interaction Studies

The piperidine scaffold is a common motif in many pharmaceuticals, making 2,2'-bipiperidine and its derivatives attractive candidates for drug discovery. rsc.org In silico screening methods use computational power to rapidly assess large virtual libraries of compounds for their potential to bind to a biological target, such as a protein or enzyme. mdpi.comsciengpub.irnih.gov

The process typically involves:

Library Generation: A virtual library of 2,2'-bipiperidine derivatives is created by computationally adding various functional groups to the core structure.

Molecular Docking: Each molecule in the library is computationally "docked" into the binding site of a target protein. Docking algorithms sample a wide range of orientations and conformations of the ligand within the binding site and use a scoring function to estimate the binding affinity. nih.gov

Hit Identification: Compounds with the best docking scores are identified as "hits" and are prioritized for further computational analysis or experimental testing.

ADMET Prediction: For the most promising hits, computational models can predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For this compound, its charged nature would be predicted to increase water solubility but potentially limit its ability to cross biological membranes.

These in silico methods accelerate the early stages of drug discovery by focusing experimental efforts on compounds with the highest probability of success.

Future Research Trajectories and Emerging Applications of 2,2 Bipiperidine Dihydrochloride

Rational Design of Next-Generation Ligands and Organocatalysts

The fundamental structure of 2,2'-bipiperidine offers a rich platform for the systematic design of innovative ligands and organocatalysts with improved selectivity, activity, and a broader range of compatible substrates. Future research is expected to progress from basic derivatives to more complex and specifically designed molecular systems.

A significant focus of future development will involve the creation of multidentate ligands that integrate the 2,2'-bipiperidine framework. Such ligands have the potential to provide superior stability and stereochemical control in metal complexes. For example, attaching other donor groups like phosphines, carboxylates, or aromatic N-heterocycles to the bipiperidine backbone can produce ligands with adjustable electronic and steric characteristics. This enables the precise modification of the catalytic activity of the resultant metal complexes for particular asymmetric reactions.

Moreover, the principles of organocatalysis will continue to be a source of innovation. The diamine nature of 2,2'-bipiperidine makes it an excellent chiral support for designing new organocatalysts. Research will likely concentrate on creating bifunctional catalysts, where the bipiperidine structure serves as a chiral foundation for attaching other catalytic groups. These could include hydrogen-bond donors, Brønsted acids, or other Lewis basic centers, facilitating cooperative catalysis for a wider variety of enantioselective reactions.

The following table details potential alterations to the 2,2'-bipiperidine scaffold and their anticipated effects on catalytic performance.

Modification to 2,2'-Bipiperidine ScaffoldProjected Impact on Catalytic Performance
Introduction of Substituents on the Piperidine (B6355638) Rings - Enhanced Stereoselectivity : The rigid C2-symmetric backbone provides a well-defined chiral environment, leading to higher enantioselectivity in catalytic reactions. - Tunable Steric Hindrance : Substitution at various positions allows for fine-tuning of the steric bulk around the metal center, influencing substrate approach and selectivity. - Modified Electronic Properties : Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the ligand and the coordinated metal, thereby modulating catalytic activity.
Incorporation of Additional Donor Groups (e.g., phosphines, ethers, carboxylates) - Increased Ligand Denticity : Creates multidentate ligands that form more stable metal complexes. - Enhanced Catalytic Activity : The additional donor atoms can participate directly in the catalytic cycle or influence the electronic properties of the metal center. - Access to New Reaction Pathways : The presence of different donor atoms can enable new modes of substrate activation and reaction pathways.
Development of Bifunctional Organocatalysts - Cooperative Catalysis : Combines the chiral scaffolding of the bipiperidine with other catalytic functionalities to enable synergistic activation of substrates. - Broader Substrate Scope : Allows for the catalysis of a wider range of reactions that may require multiple activation modes. - Improved Enantiocontrol : The close proximity of the different catalytic groups can lead to a more organized transition state and higher enantioselectivity.

Exploration of Novel Material Science Applications with Tunable Properties

The distinct structural and stereochemical characteristics of 2,2'-bipiperidine and its derivatives position them as promising candidates for the development of advanced materials with customizable properties. Future research in this domain is anticipated to expand into several compelling new areas.

One promising direction is the creation of porous crystalline materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The rigid and chiral qualities of the 2,2'-bipiperidine unit can be leveraged to build frameworks with precisely defined pore sizes and chiral interiors. These materials could be applied in enantioselective separations, chiral sensing, and asymmetric catalysis. The capacity to alter the bipiperidine backbone with different functional groups provides a high level of tunability for the properties of the resulting framework.

Another area of focus is the synthesis of new coordination polymers and supramolecular structures. The diamine characteristic of 2,2'-bipiperidine enables it to function as a bridge between metal centers, facilitating the creation of one-, two-, or three-dimensional coordination networks. The stereochemistry of the bipiperidine ligand can guide the chirality of the final supramolecular assembly. These materials may display intriguing photophysical, magnetic, or chiroptical properties, with potential uses in molecular recognition, data storage, and nonlinear optics.

The advancement of chiral sensors also represents a significant future research path. By attaching chromophores or fluorophores to the 2,2'-bipiperidine scaffold, it is possible to design molecules that alter their optical or electronic properties when they bind to a chiral analyte. The inherent chirality of the bipiperidine unit can result in high enantioselectivity during molecular recognition processes.

The following table provides a summary of potential applications in material science and the corresponding role of the 2,2'-bipiperidine moiety.

Application AreaRole of 2,2'-Bipiperidine Moiety
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) - Chiral Recognition : The enantiopure bipiperidine unit can induce chirality in the framework, enabling the separation of racemic mixtures. - Porous Structure : Acts as a rigid building block to create well-defined pores and channels for selective guest uptake. - Catalytic Sites : The nitrogen atoms can act as basic sites for catalysis, or the scaffold can be functionalized with other catalytic groups.
Coordination Polymers and Supramolecular Assemblies - Chiral Linker : Connects metal ions to form chiral one-, two-, or three-dimensional networks. - Control of Self-Assembly : The stereochemistry of the bipiperidine directs the formation of specific supramolecular architectures. - Platform for Functional Materials : The resulting assemblies can exhibit tunable photophysical, magnetic, or chiroptical properties.
Chiral Sensors - Chiral Recognition Element : The bipiperidine scaffold provides a chiral binding pocket for selective interaction with enantiomers. - Signal Transduction : Can be functionalized with signaling units (e.g., chromophores, fluorophores) to report binding events. - High Sensitivity and Selectivity : The well-defined chiral environment can lead to significant differences in the response to different enantiomers.

Q & A

Q. What are the established synthetic routes for 2,2'-Bipiperidine dihydrochloride, and how can purity be optimized?

Synthesis typically involves alkylation or coupling reactions of piperidine derivatives under acidic conditions. For example, bipiperidine precursors may be treated with hydrochloric acid to form the dihydrochloride salt. Purity optimization requires rigorous purification steps:

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials .
  • Chromatography : Employ ion-exchange chromatography to isolate the dihydrochloride form from byproducts .
  • Analytical Validation : Confirm purity via HPLC (>98%) and elemental analysis (C, H, N, Cl content) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR in D2_2O to identify proton environments and confirm the bipiperidine backbone .
  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous bipiperidine salts (e.g., rac-2,2′-Bipiperidine-1,1′-diium dibromide, monoclinic system, space group C2/c) .
  • Mass Spectrometry : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]+^+ for C10_{10}H20_{20}N2_2·2HCl) .

Q. How can researchers ensure reproducibility in assays involving this compound?

  • Standardized Solutions : Prepare fresh stock solutions in deionized water to avoid hydrolysis.
  • Control Experiments : Include radical scavengers (e.g., TEMPO) in studies involving redox activity to isolate the compound’s effects .
  • Documentation : Follow crystallographic data reporting guidelines (e.g., SHELXL refinement parameters) to enable replication .

Advanced Research Questions

Q. How does this compound interact with supramolecular hosts, and what implications does this have for catalytic systems?

Studies on analogous dihydrochloride salts (e.g., AAPH with cucurbiturils) reveal that host-guest interactions can modulate radical generation and stability. For this compound:

  • Computational Modeling : Use density functional theory (DFT) to predict binding affinities with macrocyclic hosts like cucurbit[8]uril .
  • Experimental Validation : Conduct isothermal titration calorimetry (ITC) to quantify stoichiometry and thermodynamic parameters of inclusion complexes .

Q. What strategies resolve contradictions in structural data (e.g., crystallographic vs. computational predictions)?

  • Multi-Method Validation : Cross-validate XRD data with solid-state NMR to confirm protonation states and hydrogen-bonding patterns .
  • Dynamic Studies : Perform variable-temperature XRD to assess conformational flexibility and thermal stability .
  • Error Analysis : Apply SHELXL’s R1_1 and wR2_2 metrics to evaluate refinement reliability, with discrepancies >5% warranting re-examination .

Q. How can this compound be integrated into oxidative stability assays for pharmaceuticals?

  • Radical Initiation : Use the compound as a peroxyl radical source under controlled photolysis (λ = 365 nm) to simulate oxidative degradation of drug candidates .
  • Kinetic Profiling : Monitor reaction rates via UV-Vis spectroscopy (e.g., absorbance decay at 234 nm) and compare with reference standards (e.g., AAPH) .

Q. What computational approaches are suitable for studying the compound’s reactivity in biological systems?

  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or enzymes to predict bioavailability .
  • Docking Studies : Use AutoDock Vina to model binding to targets like cytochrome P450, prioritizing protonated amine groups for electrostatic interactions .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Employ diastereomeric salt formation with tartaric acid derivatives .
  • Process Optimization : Use microreactor systems to enhance mixing and reduce racemization during HCl salt formation .

Methodological Best Practices

  • Safety Protocols : Store the compound at 2–8°C in airtight containers to prevent moisture absorption and decomposition .
  • Data Reporting : Adhere to IUPAC guidelines for crystallographic data deposition (e.g., CCDC entries) and experimental reproducibility standards .
  • Ethical Compliance : Document non-FDA status and restrict applications to in vitro studies unless explicit approvals are obtained .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Bipiperidine dihydrochloride
Reactant of Route 2
2,2'-Bipiperidine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.